1-ethyl-3-iodo-5-methyl-1H-pyrazole
Overview
Description
1-ethyl-3-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, an iodine atom at the third position, and a methyl group at the fifth position on the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-iodo-5-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine. This method benefits from the use of iodine as a catalyst, which facilitates the formation of the pyrazole ring . Another method involves the palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly and cost-effective catalysts such as Amberlyst-70. This resinous, nontoxic, and thermally stable catalyst simplifies the reaction workup and presents valuable attributes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclocondensation: The pyrazole ring can participate in cyclocondensation reactions with other compounds to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, 1,3-dicarbonyl compounds, molecular iodine, and palladium catalysts. Reaction conditions often involve mild temperatures and the use of solvents such as ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclocondensation reactions can produce fused heterocyclic systems .
Scientific Research Applications
1-ethyl-3-iodo-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Coordination Chemistry: Pyrazoles serve as ligands in coordination chemistry, forming complexes with metal ions.
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodo-5-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group at the fifth position instead of an iodine atom.
3(5)-aminopyrazoles: These compounds have an amino group at the third or fifth position and are used as precursors in the synthesis of condensed heterocyclic systems.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: This compound has additional substituents, including a phenyl group and a sulfo group.
Uniqueness
1-ethyl-3-iodo-5-methyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. The iodine atom can participate in specific substitution reactions, making this compound valuable for synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-ethyl-3-iodo-5-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZGPCFLSCXMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285845 | |
Record name | 1H-Pyrazole, 1-ethyl-3-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-53-2 | |
Record name | 1H-Pyrazole, 1-ethyl-3-iodo-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-ethyl-3-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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